(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)18(2)15(23-13)17-14(20)11-5-4-8-19(11)24(3,21)22/h6-7,11H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGNTVRVGYXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3CCCN3S(=O)(=O)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Structure
The compound features a thiazole ring, a sulfonamide moiety, and a pyrrolidine structure, contributing to its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed promising results against the SJSA-1 osteosarcoma cell line with an IC50 value of approximately 0.15 µM.
Pharmacodynamics
In vivo studies indicated that oral administration at a dose of 100 mg/kg resulted in substantial upregulation of MDM2, p53, and p21 proteins within tumor tissues, highlighting its effective pharmacodynamic activity.
Study 1: SJSA-1 Cell Line
A study evaluated the compound's ability to induce apoptosis through p53 activation in the SJSA-1 cell line. Results indicated significant cleavage of PARP and caspase-3, markers associated with apoptotic processes.
Study 2: Xenograft Models
In xenograft models using SJSA-1 tumors in mice, the compound exhibited moderate tumor growth inhibition when administered daily for 14 days at a dose of 30 mg/kg. The antitumor activity was attributed to effective penetration into tumor tissues, although modifications were suggested to enhance this property without compromising binding affinity.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Benzothiazole core | MDM2 inhibitor | 0.22 |
| Compound B | Sulfonamide group | Anticancer | 0.15 |
| Compound C | Chlorinated thiazole | Antifungal | >10 |
Cancer Research
The compound is primarily studied for its potential as an anticancer agent due to its ability to modulate the p53 pathway. Its effectiveness against various cancer cell lines positions it as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
While the primary focus has been on cancer research, derivatives of thiazole compounds have also been explored for their antimicrobial properties. For example, similar compounds have shown promising results against bacterial strains and fungal species .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The 7-chloro substituent on the benzothiazole ring is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF, THF) at 80–120°C replaces the chlorine with amino groups. This reaction is accelerated by electron-withdrawing substituents on the benzothiazole ring[^1][^3].
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Hydrolysis : In aqueous basic media (e.g., NaOH/EtOH), the chloro group is replaced by hydroxyl, forming (E)-N-(7-hydroxy-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide [^7].
Table 1: NAS Reactions of the 7-Chloro Substituent
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 100°C, 12 h | 7-Amino derivative | 78 | |
| Piperidine | THF, 80°C, 8 h | 7-Piperidinyl derivative | 65 | |
| NaOH/EtOH | Reflux, 6 h | 7-Hydroxy derivative | 82 |
Hydrolysis of the Sulfonamide Group
The methylsulfonyl group exhibits stability under acidic conditions but undergoes hydrolysis in strong alkaline media:
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Base-Mediated Cleavage : Treatment with 2M NaOH at 60°C cleaves the sulfonamide bond, yielding pyrrolidine-2-carboxamide and 3,4-dimethylbenzo[d]thiazole-2-sulfonic acid[^2][^6].
Ring-Opening Reactions of the Benzothiazole Core
Under reducing conditions (e.g., H₂/Pd-C), the benzothiazole ring opens to form 2-aminothiophenol derivatives , which further react with the pyrrolidine-carboxamide moiety to generate disulfide-linked products[^8].
Cycloaddition Reactions
The imine (C=N) group in the thiazol-2(3H)-ylidene moiety participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocyclic systems. For example:
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With Nitrile Oxides : Forms isoxazoline derivatives at 25°C in dichloromethane[^4].
-
With Diazoacetates : Produces pyrazole derivatives under microwave irradiation[^4].
Table 2: Cycloaddition Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoyl nitrile oxide | CH₂Cl₂, 25°C, 4 h | Isoxazoline-fused benzothiazole | 71 | |
| Ethyl diazoacetate | MW, 100°C, 20 min | Pyrazole-fused benzothiazole | 68 |
Oxidation at the Pyrrolidine Ring
The pyrrolidine ring undergoes oxidation with KMnO₄ or RuO₄ to form pyrrolidinone derivatives , which retain the sulfonamide group but exhibit altered conformational flexibility[^5].
Photochemical Reactions
UV irradiation in the presence of eosin Y induces C–S bond cleavage in the benzothiazole ring, generating radical intermediates that dimerize or react with alkenes[^6].
Key Research Findings
-
Solubility and Bioavailability : Analogous sulfonamide-containing compounds show enhanced solubility when converted to ethanolamine salts (e.g., bis-monoethanolamine derivatives)[^2].
-
Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C, with exothermic peaks corresponding to sulfonamide bond cleavage[^7].
-
Catalytic Effects : Pd(OAc)₂ accelerates NAS reactions at the 7-chloro position, reducing reaction times by 40%[^1].
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on a structurally distinct compound, (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol (1/1/1).
Structural Differences
Functional Implications
Bioactivity: The reference compound’s triazole-thione and thiocarbonohydrazide motifs are associated with antimicrobial and antifungal activities, whereas the target compound’s benzo[d]thiazole core is often linked to kinase inhibition or anti-inflammatory effects.
Crystallography: The reference compound forms a hexameric structure via hydrogen bonds involving methanol , while the target compound’s crystallographic data (if available) would likely emphasize sulfonyl-amide interactions.
Solubility : The methylsulfonyl group in the target compound may enhance aqueous solubility compared to the reference compound’s chlorinated aromatic systems.
Limitations of Available Evidence
To fulfill the user’s request for a detailed comparison, additional data from authoritative sources (e.g., PubChem, DrugBank, or peer-reviewed studies) would be required, including:
- Pharmacokinetic profiles (e.g., bioavailability, half-life).
- In vitro/in vivo activity against specific targets (e.g., IC₅₀ values).
- Computational modeling (e.g., docking studies comparing binding modes).
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of thioamide intermediates with pyrrolidine-2-carboxamide derivatives. For example, analogous 1,3,4-thiadiazole syntheses use acetonitrile as a solvent under reflux (1–3 min) to form intermediates, followed by cyclization in DMF with iodine and triethylamine . Key variables include solvent polarity (e.g., acetonitrile vs. DMF), temperature, and stoichiometry of iodine, which facilitates sulfur cleavage and ring closure. Yield optimization requires monitoring via TLC or HPLC to arrest reactions at intermediate stages.
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated for related thiazole derivatives (e.g., bond angles and torsion angles in benzo[d]thiazol-2(3H)-ylidene scaffolds) . Complementary techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methylsulfonyl and chloro groups).
- HRMS : For exact mass confirmation, critical due to the compound’s high halogen content.
- IR Spectroscopy : To identify functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches or literature reports?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., E/Z isomerism in imine linkages) or solvent-dependent conformational changes. For example:
- Dynamic NMR : Can detect slow interconversion of isomers in solution .
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and compare experimental vs. theoretical NMR shifts .
- Control Experiments : Re-synthesize batches under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?
- Methodological Answer : The methylsulfonyl group enhances hydrophilicity, but the chloro and dimethyl substituents may reduce solubility. Strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
- pH Adjustment : The sulfonamide moiety (pKa ~1–2) remains deprotonated at physiological pH, improving aqueous stability.
- Lyophilization : For long-term storage, lyophilize as a trifluoroacetate salt to prevent degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzo[d]thiazole core?
- Methodological Answer : Focus on modular substitutions:
- Variation of Substituents : Synthesize analogs with halogens (Cl, F) at different positions on the benzothiazole ring to assess electronic effects on target binding .
- Bioisosteric Replacement : Replace the methylsulfonyl group with phosphonate or carboxylate to evaluate charge distribution impacts.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to targets like kinase enzymes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., SN1 vs. SN2). To clarify:
- Kinetic Studies : Monitor reaction progress under varying temperatures and solvent polarities (e.g., DMF vs. THF).
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in aqueous conditions .
- Steric Effects : The 3,4-dimethyl groups on the benzothiazole ring may hinder nucleophilic attack, favoring elimination over substitution .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
